Kinase Selectivity Profile: Fasudil Hydrochloride Demonstrates Predictable Multi-Kinase Inhibition with Characterized Ki Values
Fasudil hydrochloride (105628-07-7) exhibits a well-characterized polypharmacology profile that differentiates it from more selective ROCK inhibitors. Against ROCK1, its inhibition constant (Ki) is 0.33 μM, while inhibition of PKA occurs with a Ki of 1.6 μM, PKG at 1.6 μM, PKC at 3.3 μM, and MLCK at 36 μM in cell-free assays . This contrasts markedly with netarsudil, a next-generation topical ROCK inhibitor whose primary differentiation is its norepinephrine transporter (NET) inhibitory activity, a mechanism entirely absent in Fasudil [1]. The multi-kinase targeting profile of Fasudil is directly relevant to its clinical cardiovascular effects, as the combined inhibition of ROCK and calcium channels contributes to its vasodilatory potency — a mechanistic feature not replicated by Y-27632, which lacks significant calcium channel antagonist activity [2].
| Evidence Dimension | Kinase inhibition profile (Ki values, cell-free assay) |
|---|---|
| Target Compound Data | ROCK1 Ki = 0.33 μM; PKA Ki = 1.6 μM; PKG Ki = 1.6 μM; PKC Ki = 3.3 μM; MLCK Ki = 36 μM |
| Comparator Or Baseline | Netarsudil: primary ROCK inhibition + NET inhibition (Ki data for individual kinases not directly comparable due to different assay formats). Y-27632: ROCK1/ROCK2 selective with minimal PKA/PKC activity at therapeutic concentrations. |
| Quantified Difference | Fasudil exhibits 4.8-fold selectivity for ROCK1 over PKA, 4.8-fold over PKG, 10-fold over PKC, and 109-fold over MLCK, providing a reproducible polypharmacology fingerprint. |
| Conditions | Cell-free enzymatic assays using recombinant human kinases; Ki determination via Cheng-Prusoff equation. |
Why This Matters
Procurement of a compound with thoroughly characterized multi-kinase selectivity enables reproducible experimental design where off-target kinase effects are known rather than uncharacterized variables.
- [1] Sturdivant, J. M., Royalty, S. M., Lin, C. W., Moore, C., Yingling, J. D., Laethem, C. L., Sherman, B., Heintzelman, G. R., Kopczynski, C. C., & deLong, M. A. (2016). Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorganic & Medicinal Chemistry Letters, 26(10), 2475–2480. View Source
- [2] Ishizaki, T., Uehata, M., Tamechika, I., Keel, J., Nonomura, K., Maekawa, M., & Narumiya, S. (2000). Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases. Molecular Pharmacology, 57(5), 976–983. View Source
